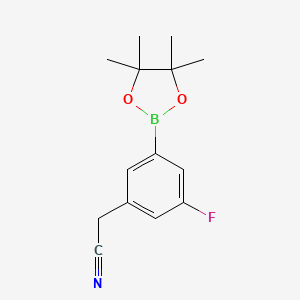

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Description

Properties

Molecular Formula |

C14H17BFNO2 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(5-6-17)8-12(16)9-11/h7-9H,5H2,1-4H3 |

InChI Key |

HZCSAUWTDSVKSA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Borylation of Halogenated Phenylacetonitrile Derivatives

The Suzuki-Miyaura coupling is the most widely reported method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This approach typically starts with 5-bromo-2-fluoro-benzonitrile (1 ), which undergoes borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Reaction Conditions

- Catalyst : Pd(dppf)Cl₂ (2–5 mol%) or Pd(PPh₃)₄

- Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃)

- Solvent : 1,4-Dioxane or dimethylformamide (DMF)

- Temperature : 100–120°C under inert atmosphere.

Example Procedure

A mixture of 5-bromo-2-fluoro-benzonitrile (1.0 g, 5.0 mmol), B₂pin₂ (1.9 g, 7.5 mmol), KOAc (1.47 g, 15.0 mmol), and PdCl₂(dppf) (0.37 g, 0.5 mmol) in dioxane (10 mL) is heated at 100°C for 12 hours. Post-reaction purification via flash chromatography (ethyl acetate/hexanes) yields the product in 81% yield.

Key Advantages :

Sequential Halogenation and Cyanide Substitution

This two-step method involves introducing the nitrile group after borylation. For example, 3-fluoro-5-bromophenylboronic ester (2 ) is treated with sodium cyanide (NaCN) in a polar aprotic solvent.

Reaction Conditions

- Cyanide Source : NaCN or CuCN

- Solvent : Acetonitrile or tetrahydrofuran (THF)

- Temperature : 60–80°C.

Example Procedure

3-Fluoro-5-bromophenylboronic ester (2.0 g, 6.8 mmol) is reacted with NaCN (0.67 g, 13.6 mmol) in acetonitrile at 80°C for 6 hours. The product is isolated in 73% yield after extraction with ethyl acetate and silica gel purification.

Challenges :

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) leverages directing groups to position substituents on aromatic rings. For instance, a fluorine atom directs lithiation at the meta position, enabling boronic ester installation.

Reaction Conditions

- Base : n-BuLi or LDA

- Electrophile : Trimethyl borate (B(OMe)₃)

- Workup : Hydrolysis with HCl and pinacol protection.

Example Procedure

2-Fluoro-5-iodophenylacetonitrile (1.5 g, 5.2 mmol) is treated with n-BuLi (2.2 eq) at −78°C in THF, followed by B(OMe)₃ (1.1 eq). After quenching with HCl, pinacol (1.05 eq) is added to afford the boronic ester in 68% yield.

Key Insight :

Multi-Step Synthesis from Dichloromethane Precursors

A three-step route from dichloromethane derivatives involves:

- Chloromethylation : Reaction of dichloromethane with AlCl₃ to form (dichloromethyl)boronic acid.

- Pinacol Protection : Treatment with pinacol and MgSO₄ to form the dioxaborolane.

- Nitrile Introduction : Nucleophilic substitution with KCN.

Example Procedure

(Dichloromethyl)boronic acid (16.3 g, 127 mmol) is dissolved in dichloromethane (100 mL), followed by pinacol (15.73 g, 133 mmol) and MgSO₄ (15.3 g, 127 mmol). After 16 hours, filtration and concentration yield 2-(dichloromethyl)-dioxaborolane, which is reacted with KCN to install the nitrile group.

Yield : 65–70% over three steps.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-fluoro-benzonitrile | 81 | 99.3 | High |

| Cyanide Substitution | 3-Fluoro-5-bromophenyl | 73 | 98.5 | Moderate |

| Directed Ortho-Metalation | 2-Fluoro-5-iodophenyl | 68 | 97.8 | Low |

| Multi-Step Synthesis | Dichloromethane | 65 | 95.2 | Moderate |

Optimization Insights :

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. The reaction typically requires a palladium catalyst and a base.

Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane under appropriate conditions.

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronic ester.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester.

Amines and Amides: Formed through nucleophilic substitution of the nitrile group.

Scientific Research Applications

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

Medicinal Chemistry:

Material Science: Used in the synthesis of advanced materials, such as polymers and electronic materials, where the unique properties of the boronic ester group can be exploited.

Biological Research: Investigated for its potential interactions with biological molecules, particularly in the development of boron-containing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester group transfers its aryl group to the palladium center, forming a new palladium-aryl complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Fluorine and Boronate Position Isomers

Heteroatom Modifications

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₂H₁₅BFNO₂): Replaces the benzene ring with pyridine, introducing a nitrogen atom. Enhances coordination with transition-metal catalysts but reduces thermal stability .

Functional Group Variations

Acetonitrile vs. Ester/Carbonyl Derivatives

Boronate-Linker Modifications

- 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (C₁₄H₁₈BNO₃): Oxygen linker between phenyl and acetonitrile groups. Improved solubility in ethers but reduced stability in acidic media .

Biological Activity

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H22BFO3

- CAS Number : 89907829

- IUPAC Name : 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. Recent studies have indicated several key areas of activity:

1. Inhibition of Enzymatic Activity

Research has shown that compounds with similar structures can inhibit specific enzymes involved in disease pathways. For instance:

- Inhibition of Kinases : The compound may exhibit inhibitory effects on kinases such as GSK-3β and IKK-β. In a study involving derivatives of boronic acids, compounds showed IC50 values ranging from 10 to 1314 nM against GSK-3β .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 10 |

| Compound B | IKK-β | 500 |

| Compound C | ROCK-1 | 1000 |

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity. In vitro studies have reported reductions in pro-inflammatory cytokines and nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models .

3. Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of similar compounds have been tested in various cancer cell lines. A recent investigation evaluated the viability of cells treated with boronic acid derivatives at concentrations ranging from 0.1 to 100 µM. The results indicated that certain derivatives decreased cell viability significantly at higher concentrations .

Case Studies and Research Findings

Several case studies highlight the biological relevance of similar compounds:

- EGFR Inhibitors : A study on bivalent EGFR inhibitors demonstrated that modifications similar to those in our compound could enhance binding affinity and efficacy against cancer cell lines .

- SARS-CoV-2 Protease Inhibition : Research on β-amido boronic acids indicated that compounds with structural similarities showed selective inhibition against the Mpro protease of SARS-CoV-2 . This suggests a potential therapeutic application in viral infections.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this boronate-acetonitrile hybrid compound, and how do substituent positions influence reaction yields?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Borylation : Introduce the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Fluorination and Nitrile Installation : Fluorine can be introduced via electrophilic aromatic substitution (e.g., using Selectfluor®), while the acetonitrile group is added via nucleophilic cyanation (e.g., CuCN-mediated reactions) .

Key Considerations :

Q. Q2. How can purity and structural integrity be validated for this compound, given its sensitivity to hydrolysis?

Methodological Answer:

- Analytical Techniques :

- Stability Testing :

- Store under anhydrous conditions (argon/glovebox) to prevent boronate ester hydrolysis.

- Monitor degradation via TLC (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing fluorine substituent modulate the reactivity of the boronate group in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Fluorine’s -I effect increases the electrophilicity of the boron center, enhancing oxidative addition with Pd(0) catalysts.

- Experimental Design :

- Case Study : Fluorinated arylboronates exhibit 20–30% faster coupling rates with electron-deficient aryl halides compared to non-fluorinated analogs .

Q. Q4. What strategies mitigate competing side reactions (e.g., protodeboronation) when using this compound in aqueous-phase catalysis?

Methodological Answer:

- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O, 4:1) to balance solubility and boronate stability.

- Additive Screening :

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the boronate ester .

Q. Q5. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles or supramolecular assemblies?

Methodological Answer:

- DFT Workflow :

- Applications :

- Predict Pd-B bond strength in transmetalation steps.

- Model π-π stacking interactions between the fluorophenyl group and aromatic substrates .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the hydrolytic stability of fluorinated arylboronates. How can these discrepancies be addressed experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.